3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride
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Overview
Description
3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride is a chemical compound with a unique cyclobutane ring structure It is characterized by the presence of an aminomethyl group and a hydroxyl group attached to the cyclobutane ring, along with a hydrochloride salt
Mechanism of Action
Target of Action
The compound “3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride” is also known as Ganfeborole (GSK 3036656) . It primarily targets the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis .
Mode of Action
Ganfeborole interacts with its target, LeuRS, by inhibiting its function . LeuRS has two catalytic sites, an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu . Ganfeborole inhibits LeuRS, thereby disrupting protein synthesis in Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of LeuRS by Ganfeborole affects the protein synthesis pathway in Mycobacterium tuberculosis . This disruption in protein synthesis leads to the bactericidal effect of the compound, thereby helping in the treatment of tuberculosis .
Pharmacokinetics
It is known that the compound shows potent inhibition of mtb leurs and in vitro antitubercular activity . It is also highly selective for the Mtb LeuRS enzyme
Result of Action
The primary result of Ganfeborole’s action is its bactericidal effect on Mycobacterium tuberculosis . By inhibiting LeuRS and disrupting protein synthesis, Ganfeborole prevents the growth and proliferation of Mycobacterium tuberculosis, thereby aiding in the treatment of tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, which involves the reaction of formaldehyde, a primary or secondary amine, and a compound containing an acidic proton next to a carbonyl group.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents under controlled conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)benzoic acid hydrochloride: Used as a pharmaceutical intermediate.
3-(Aminomethyl)phenylboronic acid hydrochloride: Serves as a versatile reagent in compound synthesis.
Uniqueness
3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where rigidity and specific functional group interactions are required.
Biological Activity
3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol hydrochloride is a chemical compound characterized by its unique cyclobutane structure and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C7H15ClN2O
- Molecular Weight : 174.66 g/mol
- Structure : The compound features an aminomethyl group attached to a cyclobutane ring, which enhances its stability and solubility in aqueous environments due to its hydrochloride form .
The biological activity of this compound can be attributed to its interaction with various biological targets. Although specific receptor interactions are still under investigation, preliminary studies suggest potential effects on:
- Neurotransmitter Systems : The compound may modulate neurotransmitter levels, particularly in pathways involving serotonin and dopamine.
- Enzymatic Activity : It has been hypothesized that the compound may inhibit certain enzymes linked to metabolic pathways, although detailed studies are needed to confirm these interactions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. In vitro assays demonstrated inhibition of growth in Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Initial cytotoxicity assays indicate that the compound may have selective toxicity towards certain cancer cell lines. Further studies are required to elucidate the specific mechanisms involved.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, potentially through the modulation of oxidative stress pathways.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
Study | Objective | Findings |
---|---|---|
Study 1 | Antimicrobial Efficacy | Showed significant inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL. |
Study 2 | Cytotoxicity Evaluation | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM after 48 hours of exposure. |
Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. |
These studies indicate a promising profile for further development in therapeutic applications.
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, including:
- Direct Amination : The cyclobutane derivative can be synthesized via amination reactions involving suitable precursors.
- Modification for Enhanced Activity : Structural modifications may enhance biological activity or selectivity towards specific targets.
Properties
IUPAC Name |
3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)5(4-8)3-6(7)9;/h5-6,9H,3-4,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAOMRSGVDEODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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